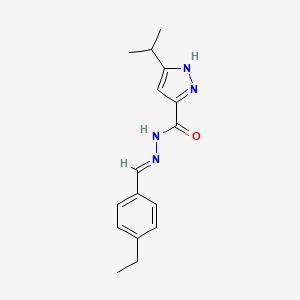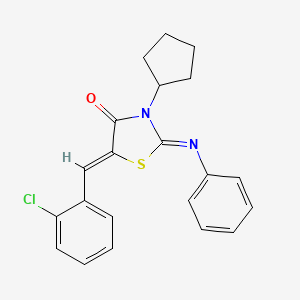
N-(2-chloro-5-nitrophenyl)-9H-xanthene-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chlor-5-nitrophenyl)-9H-xanthen-9-carboxamid ist eine chemische Verbindung, die für ihre einzigartige Struktur und Eigenschaften bekannt ist. Sie zeichnet sich durch das Vorhandensein eines Xanthen-Kerns aus, der ein dreiringiges aromatisches System ist, und einer Carboxamidgruppe, die an einer 2-Chlor-5-nitrophenyl-Einheit gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(2-Chlor-5-nitrophenyl)-9H-xanthen-9-carboxamid umfasst typischerweise die folgenden Schritte:
Bildung des Xanthen-Kerns: Der Xanthen-Kern kann durch die Kondensation von Resorcin mit Phthalsäureanhydrid unter sauren Bedingungen synthetisiert werden.
Einführung der Carboxamidgruppe: Die Carboxamidgruppe wird eingeführt, indem die Xanthen-Derivate mit einem geeigneten Amin, wie z. B. 2-Chlor-5-nitroanilin, in Gegenwart eines Kupplungsmittels wie N,N'-Dicyclohexylcarbodiimid (DCC) oder 1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid (EDC) umgesetzt werden.
Reinigung: Das Endprodukt wird durch Techniken wie Umkristallisation oder Säulenchromatographie gereinigt, um die gewünschte Verbindung in hoher Reinheit zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion von N-(2-Chlor-5-nitrophenyl)-9H-xanthen-9-carboxamid kann ähnliche Synthesewege, aber im größeren Maßstab, beinhalten. Die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(2-Chlor-5-nitrophenyl)-9H-xanthen-9-carboxamid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an den Chlor- und Nitropositionen.
Reduktionsreaktionen: Die Nitrogruppe kann zu einer Aminogruppe reduziert werden, indem Reduktionsmittel wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators oder Natriumdithionit verwendet werden.
Oxidationsreaktionen: Der Xanthen-Kern kann einer Oxidation unterliegen, um Xanthonderivate zu bilden.
Häufige Reagenzien und Bedingungen
Nukleophile Substitution: Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO).
Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff (Pd/C) oder Natriumdithionit in wässrigem Medium.
Oxidation: Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren Bedingungen.
Hauptprodukte, die gebildet werden
Substitution: Bildung substituierter Derivate mit verschiedenen funktionellen Gruppen, die die Chlor- oder Nitrogruppen ersetzen.
Reduktion: Bildung von N-(2-Amino-5-chlorphenyl)-9H-xanthen-9-carboxamid.
Oxidation: Bildung von Xanthonderivaten.
Wissenschaftliche Forschungsanwendungen
N-(2-Chlor-5-nitrophenyl)-9H-xanthen-9-carboxamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Biologie: Untersucht wurde sein Potenzial als fluoreszierende Sonde, da der Xanthen-Kern unter bestimmten Bedingungen fluoreszieren kann.
Medizin: Erforscht wurde sein Potenzial für therapeutische Eigenschaften, einschließlich antimikrobieller und Antikrebsaktivität.
Industrie: Verwendung bei der Entwicklung von Materialien mit spezifischen optischen Eigenschaften, wie z. B. fluoreszierenden Farbstoffen und Sensoren.
Wirkmechanismus
Der Wirkmechanismus von N-(2-Chlor-5-nitrophenyl)-9H-xanthen-9-carboxamid hängt von seiner Anwendung ab:
Fluoreszierende Sonden: Der Xanthen-Kern kann Licht absorbieren und Fluoreszenz emittieren, was ihn für Bildgebungs- und Detektionsanwendungen nützlich macht.
Therapeutische Mittel: Die Verbindung kann mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren, interagieren, um ihre biologischen Wirkungen auszuüben. Die genauen beteiligten Pfade können je nach spezifischer Anwendung und Zielstruktur variieren.
Wirkmechanismus
The mechanism of action of N-(2-chloro-5-nitrophenyl)-9H-xanthene-9-carboxamide depends on its application:
Fluorescent Probes: The xanthene core can absorb light and emit fluorescence, making it useful for imaging and detection applications.
Therapeutic Agents: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-(2-Chlor-5-nitrophenyl)-5-methylisoxazol-4-carboxamid: Ähnliche Struktur mit einem Isoxazolring anstelle eines Xanthen-Kerns.
2-Chlor-N-(2-Chlor-5-nitrophenyl)acetamid: Enthält eine einfachere Acetamidgruppe anstelle des Xanthen-Kerns.
Einzigartigkeit
N-(2-Chlor-5-nitrophenyl)-9H-xanthen-9-carboxamid ist einzigartig aufgrund seines Xanthen-Kerns, der ihm besondere optische Eigenschaften wie Fluoreszenz verleiht. Dies macht es besonders wertvoll für Anwendungen, die fluoreszierende Markierung oder Bildgebung erfordern.
Eigenschaften
Molekularformel |
C20H13ClN2O4 |
|---|---|
Molekulargewicht |
380.8 g/mol |
IUPAC-Name |
N-(2-chloro-5-nitrophenyl)-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C20H13ClN2O4/c21-15-10-9-12(23(25)26)11-16(15)22-20(24)19-13-5-1-3-7-17(13)27-18-8-4-2-6-14(18)19/h1-11,19H,(H,22,24) |
InChI-Schlüssel |
PHBWTGFJZZQDPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11672537.png)
![[3-Chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](4-methylpiperidin-1-yl)methanone](/img/structure/B11672542.png)

![6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11672552.png)
![2-(4-chlorophenoxy)-N'-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11672566.png)
![ethyl (2Z)-5-[4-(dimethylamino)phenyl]-2-(3-iodo-4,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11672572.png)
![3-(2-Methoxy-1-naphthyl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11672573.png)
![(5Z)-5-{2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672578.png)
![2-(4-benzylpiperazin-1-yl)-N'-[(1Z)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11672593.png)

![N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3,4-dichlorophenyl)methanimine](/img/structure/B11672609.png)
![2,6-dimethoxy-4-{(Z)-[2-(thiophen-2-ylacetyl)hydrazinylidene]methyl}phenyl acetate](/img/structure/B11672617.png)

![(5Z)-5-{3,5-dibromo-4-[(2-fluorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11672622.png)
